molecular formula C16H17N3O2S2 B2749296 2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1251670-47-9

2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

Cat. No. B2749296
CAS RN: 1251670-47-9
M. Wt: 347.45
InChI Key: VVCYGESRJWVLKH-UHFFFAOYSA-N
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Description

The molecule “2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole” is a complex organic compound. It contains several functional groups and rings including an azetidine ring, a thiophene ring, a sulfonyl group, and a benzo[d]imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azetidine ring provides a three-dimensional aspect to the molecule, while the aromatic rings (thiophene and benzo[d]imidazole) contribute to the planarity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings might increase its stability and affect its solubility.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Research on compounds structurally similar to "2-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole" primarily focuses on the development of novel synthetic methodologies. For example, Laha and Jethava (2017) developed a 1,3-dipolar cycloaddition reaction providing access to imidazolidine-fused sulfamidates and sulfamides bearing a quaternary center, highlighting innovative pathways to complex organic structures (Laha & Jethava, 2017).

Antioxidant Properties

Studies on benzimidazole derivatives demonstrate significant antioxidant activities. Menteşe et al. (2015) synthesized various compounds containing benzimidazole and assessed their antioxidant activities, with some showing remarkable efficacy in scavenging free radicals (Menteşe et al., 2015).

Antimicrobial and Antitumor Activities

Compounds featuring benzimidazole and related heterocycles have been evaluated for antimicrobial and antitumor activities. Hafez, Alsalamah, and El-Gazzar (2017) synthesized thiophene and thieno[3,2-d]pyrimidine derivatives, showing potent antitumor and antibacterial activities (Hafez, Alsalamah, & El-Gazzar, 2017). Similarly, El-Gaby et al. (2017) reported on pyrazole derivatives with significant anticancer evaluation, underscoring the potential of these compounds in developing new therapeutic agents (El-Gaby et al., 2017).

Corrosion Inhibition

The derivatives of benzimidazole have also been explored for their corrosion inhibition properties, demonstrating the versatility of these compounds beyond biological activities. Ammal, Prajila, and Joseph (2018) assessed the efficiency of benzimidazole-bearing oxadiazoles as corrosion inhibitors for mild steel, providing insights into their potential industrial applications (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could involve studying its pharmacokinetics, pharmacodynamics, and potential therapeutic applications .

properties

IUPAC Name

2-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-2-12-7-8-15(22-12)23(20,21)19-9-11(10-19)16-17-13-5-3-4-6-14(13)18-16/h3-8,11H,2,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCYGESRJWVLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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